C3 Substituent Effect: Cyclopropyl vs. Cyclopenta-Fused Core — Conformational Rigidity and Metabolic Stability Differentiation
The 3-cyclopropyl substituent on the pyridazinone core of CAS 2097914-23-1 confers a well-documented conformational rigidity and metabolic stability advantage relative to both unsubstituted and linearly alkylated pyridazinones. The cyclopropyl ring restricts rotational freedom about the C3–ring bond, pre-organizing the molecule into a binding-competent conformation while simultaneously shielding the adjacent positions from CYP450-mediated oxidative metabolism [1]. In contrast, the closest molecular-formula-matched comparator, 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS 2034296-93-8), replaces the discrete cyclopropyl with a cyclopentane ring fused to the pyridazinone, which eliminates the free rotation issue but introduces different ring electronics (saturated cyclopentane vs. cyclopropyl conjugation) and an altered H-bond acceptor presentation at C3 . Literature on pyridazinone SAR consistently demonstrates that cyclopropyl substitution at the pyridazinone C3 position enhances target binding affinity and metabolic stability versus hydrogen, methyl, or phenyl substituents [1].
| Evidence Dimension | Predicted conformational rigidity (number of rotatable bonds at C3 substituent) and inferred metabolic stability |
|---|---|
| Target Compound Data | C3-cyclopropyl: 1 rotatable bond (cyclopropyl ring rotation); known to reduce CYP450 oxidative metabolism vs. alkyl chains [1] |
| Comparator Or Baseline | CAS 2034296-93-8 (cyclopenta-fused analog): 0 rotatable bonds at the fused ring; cyclopentane is metabolically more labile than cyclopropyl . Unsubstituted or methyl-substituted pyridazinones: higher conformational freedom and faster oxidative clearance [1]. |
| Quantified Difference | Cyclopropyl substitution is associated with up to 3- to 10-fold improvement in microsomal half-life (t₁/₂) compared to unsubstituted or N-ethyl congeners, based on broader medicinal chemistry precedent [1]; direct head-to-head data for this specific compound pair are not available. |
| Conditions | Class-level inference drawn from published pyridazinone and general cyclopropyl medicinal chemistry SAR [1]; no direct microsomal stability data located for CAS 2097914-23-1. |
Why This Matters
For researchers selecting a pyridazinone probe for cellular or in vivo studies, the cyclopropyl variant is predicted to offer superior metabolic stability and target engagement duration compared to the cyclopenta-fused or unsubstituted analogs, reducing the risk of rapid clearance confounds.
- [1] Talele, T. T. (2016). The 'Cyclopropyl Fragment' Is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. View Source
